2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperidine moiety, a dihydropyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions
Piperidine Derivative Formation: The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Dihydropyridine Ring Formation: This step often involves the use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, to achieve enantiomerically enriched products.
Methoxyphenyl Group Introduction: The final step involves the coupling of the methoxyphenyl group to the dihydropyridine ring, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with the piperidine moiety of the compound.
Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine share structural similarities with the dihydropyridine ring.
Methoxyphenyl Derivatives: Compounds such as methoxybenzaldehyde and methoxybenzoic acid share structural similarities with the methoxyphenyl group.
Uniqueness
The uniqueness of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE lies in its combination of these three structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and a potential lead compound for drug discovery .
Properties
Molecular Formula |
C22H29N3O4 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O4/c1-16-7-9-24(10-8-16)13-18-12-20(26)21(29-3)14-25(18)15-22(27)23-17-5-4-6-19(11-17)28-2/h4-6,11-12,14,16H,7-10,13,15H2,1-3H3,(H,23,27) |
InChI Key |
GZBXXADZSIWKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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